molecular formula C22H22N4O2S B11363616 3,4-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

3,4-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11363616
M. Wt: 406.5 g/mol
InChI Key: BMIXLIRRNAONDV-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the thiadiazole intermediate with a 2-methylphenyl-substituted pyrrolidinone under basic conditions.

    Final Coupling with Benzamide: The final step involves coupling the intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone moiety, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3,4-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with metal ions, which can inhibit the activity of metalloenzymes. The pyrrolidinone moiety can interact with protein targets, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 2-methylphenyl group in the pyrrolidinone moiety can enhance its interaction with certain molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

3,4-dimethyl-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C22H22N4O2S/c1-13-8-9-16(10-15(13)3)20(28)23-22-25-24-21(29-22)17-11-19(27)26(12-17)18-7-5-4-6-14(18)2/h4-10,17H,11-12H2,1-3H3,(H,23,25,28)

InChI Key

BMIXLIRRNAONDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4C)C

Origin of Product

United States

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